molecular formula C48H96NO11P B12076800 Sn-(3-myristoyl-2-hydroxy)-glycerol-1-phospho-sn-3'-(1',2'-dimyristoyl)-glycerol (ammonium salt)

Sn-(3-myristoyl-2-hydroxy)-glycerol-1-phospho-sn-3'-(1',2'-dimyristoyl)-glycerol (ammonium salt)

Cat. No.: B12076800
M. Wt: 894.2 g/mol
InChI Key: LRUIYSPDUHVXNZ-UHFFFAOYSA-N
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Description

Sn-(3-myristoyl-2-hydroxy)-glycerol-1-phospho-sn-3’-(1’,2’-dimyristoyl)-glycerol (ammonium salt): is a complex phospholipid derivative. This compound is characterized by its unique structure, which includes myristoyl groups and glycerol backbones linked through phosphodiester bonds. It is often used in biochemical and biophysical research due to its amphiphilic nature, making it suitable for studying membrane dynamics and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sn-(3-myristoyl-2-hydroxy)-glycerol-1-phospho-sn-3’-(1’,2’-dimyristoyl)-glycerol (ammonium salt) typically involves multiple steps:

    Esterification: Myristic acid is esterified with glycerol to form myristoyl-glycerol derivatives.

    Phosphorylation: The hydroxyl group of the glycerol is phosphorylated using phosphoric acid or a phosphorylating agent like phosphorus oxychloride.

    Coupling: The phosphorylated intermediate is then coupled with another myristoyl-glycerol derivative to form the final phospholipid structure.

    Ammonium Salt Formation: The final product is converted to its ammonium salt form by neutralizing with ammonium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Esterification: Large-scale esterification using industrial reactors.

    Continuous Phosphorylation: Using continuous flow reactors for efficient phosphorylation.

    Automated Coupling: Automated systems for coupling reactions to ensure consistency and purity.

    Purification: High-performance liquid chromatography (HPLC) and other purification techniques to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions can target the ester bonds, converting them back to alcohols and acids.

    Substitution: Nucleophilic substitution reactions can occur at the phosphate group, replacing the ammonium ion with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alcohols, amines, thiols.

Major Products

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of alcohols and free fatty acids.

    Substitution: Formation of phosphoester derivatives with different nucleophiles.

Scientific Research Applications

Chemistry

    Membrane Studies: Used to model biological membranes and study lipid bilayer properties.

    Surface Chemistry: Investigated for its behavior at interfaces and in monolayers.

Biology

    Cell Membrane Research: Helps in understanding membrane fluidity, permeability, and protein-lipid interactions.

    Signal Transduction: Studied for its role in cellular signaling pathways involving phospholipids.

Medicine

    Drug Delivery: Explored as a component in liposomal drug delivery systems.

    Diagnostics: Used in the development of diagnostic assays involving lipid interactions.

Industry

    Cosmetics: Incorporated into formulations for its emollient properties.

    Food Industry: Used as an emulsifier in various food products.

Mechanism of Action

The compound exerts its effects primarily through its interaction with lipid bilayers. It integrates into membranes, affecting their fluidity and permeability. The myristoyl groups provide hydrophobic interactions, while the phosphate group interacts with aqueous environments, stabilizing the membrane structure. These interactions influence various cellular processes, including signal transduction and membrane protein function.

Comparison with Similar Compounds

Similar Compounds

    Phosphatidylcholine: Another phospholipid with choline as the head group.

    Phosphatidylethanolamine: Similar structure but with ethanolamine as the head group.

    Phosphatidylserine: Contains serine as the head group.

Uniqueness

Sn-(3-myristoyl-2-hydroxy)-glycerol-1-phospho-sn-3’-(1’,2’-dimyristoyl)-glycerol (ammonium salt) is unique due to its specific myristoyl groups and the presence of an ammonium ion. This structure provides distinct hydrophobic and hydrophilic interactions, making it particularly useful in specialized membrane studies and applications where specific lipid interactions are crucial.

Properties

IUPAC Name

azanium;2,3-di(tetradecanoyloxy)propyl (2-hydroxy-3-tetradecanoyloxypropyl) phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H93O11P.H3N/c1-4-7-10-13-16-19-22-25-28-31-34-37-46(50)55-40-44(49)41-57-60(53,54)58-43-45(59-48(52)39-36-33-30-27-24-21-18-15-12-9-6-3)42-56-47(51)38-35-32-29-26-23-20-17-14-11-8-5-2;/h44-45,49H,4-43H2,1-3H3,(H,53,54);1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUIYSPDUHVXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)O.[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H96NO11P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

894.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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